

Introduction: The Significance of 4-(4-Ethylcyclohexyl)cyclohexanone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	4-(4-Ethylcyclohexyl)cyclohexanone
Cat. No.:	B125137

[Get Quote](#)

4-(4-Ethylcyclohexyl)cyclohexanone is a bifunctional organic molecule featuring a ketone group and two saturated cyclohexane rings, one of which is substituted with an ethyl group. This unique structure, comprising a polar carbonyl group and a rigid, non-aromatic bicyclohexyl skeleton, makes it an important precursor in the chemical industry.^[1] Its primary application lies in its role as a liquid crystal intermediate, where it serves as a foundational building block for the complex molecules used in liquid crystal displays (LCDs) and other optical technologies.^[1] ^[2]

The performance of liquid crystal materials—and by extension, the displays they are used in—is highly dependent on the purity and specific physicochemical properties of their components. ^[2] The melting and boiling points are critical parameters that influence the synthesis, purification, and operational temperature range of the final liquid crystal mixtures. For professionals in drug development, understanding the properties of cyclohexanone derivatives is also valuable, as this structural motif appears in various pharmacologically active compounds.^[3]^[4]^[5] This guide aims to provide a detailed examination of the thermal properties of **4-(4-Ethylcyclohexyl)cyclohexanone**, the methodologies for their accurate measurement, and the scientific context of its synthesis and application.

Physicochemical and Thermal Properties

Direct, experimentally verified melting and boiling point data for **4-(4-Ethylcyclohexyl)cyclohexanone** are not extensively documented in readily accessible

scientific literature. However, we can deduce a probable range for these values by examining structurally similar compounds. The bulky, saturated bicyclohexyl structure significantly influences its physical state and thermal properties compared to simpler cyclohexanone derivatives.

Table 1: Physicochemical Data Summary

Property	Value / Estimated Range	Source / Justification
IUPAC Name	4-(4-Ethylcyclohexyl)cyclohexanone	---
CAS Number	150763-13-6	[1]
Molecular Formula	C ₁₄ H ₂₄ O	Calculated
Molecular Weight	208.34 g/mol	Calculated
Appearance	Likely a white solid or colorless liquid at room temperature	Inferred from analogs [6] [7]
Melting Point (°C)	Estimated: > 30 °C	Inferred from similar bicyclic structures [8]

| Boiling Point (°C) | Estimated: > 280 °C at 760 mmHg | Inferred from analogs[\[9\]](#)[\[10\]](#) |

Expert Analysis of Structure-Property Relationships:

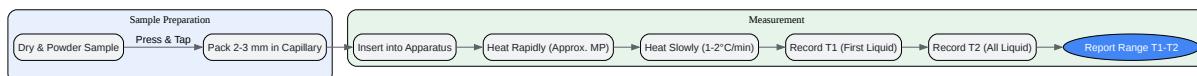
- Boiling Point: The boiling point is largely determined by molecular weight and intermolecular forces. Compared to 4-ethylcyclohexanone (BP: 192-194 °C), the addition of a second cyclohexyl ring dramatically increases the molecular weight and van der Waals forces, leading to a significantly higher boiling point.[\[11\]](#)[\[12\]](#) For instance, 4-cyclohexylcyclohexanone has a boiling point of 281-283 °C.[\[9\]](#) Therefore, the boiling point of **4-(4-Ethylcyclohexyl)cyclohexanone** is expected to be in a similar or slightly higher range.
- Melting Point: The melting point is influenced by the molecule's ability to pack efficiently into a crystal lattice. The presence of the ethyl group and the conformational flexibility of the two cyclohexane rings can disrupt perfect packing, making the melting point difficult to predict

without experimental data. However, compounds like 4-[2-(trans-4-Propylcyclohexyl)ethyl]cyclohexanone are solids with a melting point of 36 °C, suggesting that **4-(4-Ethylcyclohexyl)cyclohexanone** is likely a low-melting solid or a liquid at room temperature.[8]

Experimental Determination of Thermal Properties

For a compound where literature data is sparse, direct experimental measurement is paramount. The protocols described below are standard, self-validating methods for determining the melting and boiling points of a purified organic compound.

Melting Point Determination: Capillary Method


The melting point of a solid is the temperature range over which it transitions from a solid to a liquid phase. For a pure crystalline compound, this range is typically narrow (0.5-1.0°C). Impurities tend to depress the melting point and broaden the range.[13][14] The capillary method is a widely used, reliable technique.

Step-by-Step Protocol:

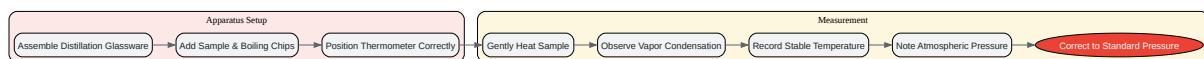
- **Sample Preparation:** Ensure the sample is completely dry and finely powdered.
- **Capillary Packing:** Press the open end of a capillary tube into the powdered sample. A small amount of solid will enter the tube.
- **Compaction:** Tap the sealed end of the capillary tube on a hard surface to compact the solid into a dense column approximately 2-3 mm high.[15]
- **Apparatus Setup:** Place the packed capillary into the heating block of a melting point apparatus (e.g., a Mel-Temp or DigiMelt unit).
- **Rapid Determination (Optional but Recommended):** First, perform a rapid heating run (10-20 °C/min) to find an approximate melting range.[14] This saves time during the accurate measurement.
- **Accurate Determination:** Using a fresh sample, heat the block rapidly to about 15-20 °C below the approximate melting point. Then, reduce the heating rate to 1-2 °C per minute to

ensure thermal equilibrium between the sample, thermometer, and heating block.

- Data Recording: Record the temperature at which the first drop of liquid appears (T_1) and the temperature at which the last crystal melts (T_2). The melting point is reported as the range T_1-T_2 .

[Click to download full resolution via product page](#)

Caption: Workflow for Melting Point Determination.


Boiling Point Determination: Distillation Method

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[15] This method is suitable when a sufficient quantity of the liquid (typically > 5 mL) is available.

Step-by-Step Protocol:

- Apparatus Assembly: Assemble a simple distillation apparatus using a round-bottom flask, a distillation head with a thermometer adapter, a condenser, and a receiving flask.
- Sample and Boiling Chips: Add the liquid sample and a few boiling chips to the round-bottom flask to ensure smooth boiling.
- Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side-arm leading to the condenser. This ensures the temperature of the vapor in equilibrium with the liquid is measured.[15]
- Heating: Gently heat the flask using a heating mantle.

- Data Recording: As the liquid boils, a ring of condensing vapor will rise. The boiling point is the stable temperature reading on the thermometer when liquid is consistently condensing and dripping from the thermometer bulb. Record this temperature and the atmospheric pressure.
- Pressure Correction: Since boiling points are pressure-dependent, it is often necessary to correct the observed boiling point to the standard pressure of 760 mmHg.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. arborpharmchem.com [arborpharmchem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. What is Cyclohexanone Used For? | Vertec BioSolvents [vertecbiosolvents.com]
- 5. alphachem.biz [alphachem.biz]
- 6. prepchem.com [prepchem.com]
- 7. 4-(4-Propylcyclohexyl)cyclohexanone synthesis - chemicalbook [chemicalbook.com]
- 8. 4-[2-(trans-4-Propylcyclohexyl)ethyl]cyclohexanone CAS#: 117923-32-7 [amp.chemicalbook.com]
- 9. 4-cyclohexyl cyclohexanone, 92-68-2 [thegoodsentscompany.com]

- 10. Bicyclohexyl - Wikipedia [en.wikipedia.org]
- 11. 4-ethyl cyclohexanone, 5441-51-0 [thegoodsentscompany.com]
- 12. chembk.com [chembk.com]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 15. uobabylon.edu.iq [uobabylon.edu.iq]
- To cite this document: BenchChem. [Introduction: The Significance of 4-(4-Ethylcyclohexyl)cyclohexanone]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b125137#4-4-ethylcyclohexyl-cyclohexanone-melting-point-and-boiling-point]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com